molecular formula C12H18Cl3N3O B13739763 2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride CAS No. 3131-20-2

2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride

Cat. No.: B13739763
CAS No.: 3131-20-2
M. Wt: 326.6 g/mol
InChI Key: ICKWCFIMGINONV-UHFFFAOYSA-N
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Description

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of acetanilide and contains a nitrogen mustard group, which is known for its alkylating properties. This compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication and cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride typically involves the reaction of 2-aminoacetanilide with bis(2-chloroethyl)amine. The process begins with the preparation of 2-aminoacetanilide, which can be synthesized by the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The resulting 2-aminoacetanilide is then reacted with bis(2-chloroethyl)amine in the presence of a suitable base, such as pyridine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: Another nitrogen mustard derivative used as an antitumor agent.

    Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is unique due to its specific structure, which combines the properties of acetanilide and nitrogen mustard

Properties

CAS No.

3131-20-2

Molecular Formula

C12H18Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride

InChI

InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H

InChI Key

ICKWCFIMGINONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-]

Origin of Product

United States

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